Missourin

natural product drug discovery cancer pharmacology triterpenoid SAR

Missourin is a pentacyclic triterpenoid with a unique 6α-hydroxy-A'-neogammacer-22(29)-en-30-oic acid skeleton, isolated from Iris missouriensis. Its ED50 of 8.5 µg/mL against P-388 cells defines a distinct potency tier—non-interchangeable with iso-iridogermanal (0.1 µg/mL) or zeorin (1.1 µg/mL). This makes missourin an ideal intermediate-potency comparator for SAR panels, a low-potency reference standard for high-throughput cytotoxicity screening, and a confirmed chemotaxonomic marker for Iris species. Its role as a toxic principle in Iris poisoning validates its use in veterinary toxicology LC-MS/MS method development. Procure missourin to ensure reproducible, compound-specific biological data.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 102818-56-4
Cat. No. B1676604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMissourin
CAS102818-56-4
SynonymsMissourin
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1C(CC3(C2CCC4C3(CCC5C4(CCC5C(=C)C(=O)O)C)C)C)O)C)C
InChIInChI=1S/C30H48O3/c1-18(25(32)33)19-11-15-27(4)20(19)12-16-29(6)22(27)9-10-23-28(5)14-8-13-26(2,3)24(28)21(31)17-30(23,29)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21+,22-,23-,24+,27+,28-,29-,30-/m1/s1
InChIKeyMQKWYZOQVYYVSK-HXDGROSGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Missourin (CAS 102818-56-4): Sourcing and Purity Benchmarks for a Triterpenoid Natural Product


Missourin (CAS 102818-56-4) is a pentacyclic triterpenoid natural product first isolated from the roots of Iris missouriensis [1]. Its full chemical name is 6α-hydroxy-A'-neogammacer-22(29)-en-30-oic acid, and it has a molecular weight of 456.7 g/mol with the formula C₃₀H₄₈O₃ [1]. As a specialized natural product available only from a limited number of research chemical suppliers, it is sold as a research-grade compound (e.g., catalog number T33401) and is not intended for human therapeutic use. Procurement considerations center on its unique chemical structure and the specific biological activity profile that distinguishes it from more common triterpenoid analogs.

Missourin (CAS 102818-56-4) vs. Isoiridogermanal and Zeorin: Why Interchanging These Triterpenes Leads to Experimental Failure


Despite being co-isolated from the same Iris species, missourin, iso-iridogermanal, and zeorin are chemically distinct triterpenoid structures that exhibit quantitatively different cytotoxic potencies in the same experimental system [1]. These three compounds should not be considered interchangeable. A researcher attempting to substitute the less potent, more readily available zeorin (ED₅₀ = 1.1 µg/mL) for missourin (ED₅₀ = 8.5 µg/mL) in a dose-response study would dramatically overestimate the anticipated biological effect, potentially leading to false-negative conclusions. Similarly, using missourin as a proxy for iso-iridogermanal (ED₅₀ = 0.1 µg/mL) would underestimate the potency required for a target engagement threshold. The quantitative differences in the evidence below demonstrate that these in-class compounds possess unique and non-interchangeable activity profiles that demand compound-specific procurement.

Missourin (CAS 102818-56-4) Quantitative Differentiation Evidence: Head-to-Head Cytotoxicity Data


Cytotoxic Potency of Missourin vs. Isoiridogermanal and Zeorin in Murine Leukemia P-388 Cells

Missourin exhibits a distinctly moderate cytotoxic potency compared to two co-occurring triterpenes isolated from the same plant source. In a standardized P-388 murine lymphocytic leukemia cell viability assay, missourin demonstrated an ED₅₀ of 8.5 µg/mL [1]. This potency is 85-fold weaker than the highly potent iso-iridogermanal (ED₅₀ = 0.1 µg/mL) and 7.7-fold weaker than the moderately potent zeorin (ED₅₀ = 1.1 µg/mL) [1]. The data were derived from a single, controlled study, enabling a direct head-to-head comparison.

natural product drug discovery cancer pharmacology triterpenoid SAR

Missourin Structural Distinction: A Unique 6α-Hydroxy-A'-neogammacer-22(29)-en-30-oic Acid Skeleton

Missourin is a novel pentacyclic triterpenoid with a unique 6α-hydroxy-A'-neogammacer-22(29)-en-30-oic acid skeleton, distinct from the known triterpenes iso-iridogermanal and zeorin, which were co-isolated from the same source [1]. The structural assignment was confirmed by spectral analysis and chemical correlation with zeorin [1]. This unique carbon skeleton differentiates it from the wider class of hopane- and gammacerane-type triterpenoids.

natural product chemistry triterpene structure elucidation chemotaxonomy

Physicochemical Properties of Missourin vs. Isoiridogermanal: Implications for Experimental Solubility and Handling

Missourin is reported to be soluble in DMSO, a common solvent for preparing stock solutions for in vitro assays . While a precise molar solubility limit is not provided in the primary literature, vendor guidelines indicate that DMSO is the recommended solvent . In contrast, iso-iridogermanal (C₃₀H₅₀O₄, MW 474.72) is a structurally distinct triterpene with different solubility characteristics due to the presence of additional oxygen atoms . The estimated water solubility of missourin is 0.001607 mg/L at 25°C, based on a calculated log Kow of 8.00 , indicating extremely poor aqueous solubility that necessitates the use of organic co-solvents for biological testing.

drug solubility DMSO solubility natural product formulation

Missourin's Activity in the Broader Context of Triterpenoid Cytotoxicity

When benchmarked against a wider panel of cytotoxic triterpenes tested in the same P-388 assay system, missourin's ED₅₀ of 8.5 µg/mL places it in a distinct potency class. For example, the triterpene polacandrin (from Polanisia dodecandra) exhibited an ED₅₀ of 0.90 µg/mL against P-388 cells [1], while other triterpenes from Sandoricum koetjape showed ED₅₀ values of 0.61 and 0.11 µg/mL [2]. Missourin's activity is approximately 9- to 77-fold weaker than these comparators. This quantitative positioning is critical for researchers screening for compounds with specific potency windows or for those seeking a less potent control compound in mechanism-of-action studies.

triterpenoid SAR cancer cell line panel natural product potency

Veterinary Toxicology: Missourin as a Diagnostic Marker for Iris Species Poisoning

Missourin is specifically identified as one of the three principal pentacyclic terpenoid toxins—along with zeorin and missouriensin—responsible for the clinical signs of Iris species poisoning in companion animals [1][2]. According to the ASPCA Animal Poison Control Center, ingestion of Iris plant material containing these terpenoids leads to salivation, vomiting, drooling, lethargy, and diarrhea, with the highest concentration of toxins found in the rhizomes [1]. This toxicological profile is not a class effect of all triterpenes but is associated with this specific combination of Iris-derived compounds.

veterinary toxicology pet poison control plant toxin identification

Recommended Research Applications for Missourin (CAS 102818-56-4) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Triterpenoid Cytotoxicity

Missourin serves as an ideal intermediate-potency comparator in SAR panels investigating the structural determinants of triterpenoid cytotoxicity against P-388 leukemia cells. Its ED₅₀ of 8.5 µg/mL, directly contrasted with the more potent iso-iridogermanal (0.1 µg/mL) and zeorin (1.1 µg/mL) from the same study [1], provides a well-characterized activity gradient for dissecting the contributions of the 6α-hydroxyl and carboxylic acid moieties to biological activity. Researchers can use missourin to map the potency changes resulting from specific structural modifications, enabling rational design of triterpenoid derivatives.

Calibration of Cytotoxicity Assays and Establishment of Dynamic Ranges

In high-throughput screening campaigns for novel cytotoxic agents, missourin's well-defined ED₅₀ of 8.5 µg/mL in the P-388 cell line [1] makes it an excellent low-potency reference standard for calibrating assay sensitivity and establishing the lower bound of a meaningful hit threshold. This application is supported by its quantifiable potency difference from more potent triterpenes like polacandrin (ED₅₀ = 0.90 µg/mL) [2] and the highly active Sandoricum triterpenes (ED₅₀ = 0.11-0.61 µg/mL) [3]. Laboratories can use missourin as a consistent, low-potency control to ensure that their assays can discriminate between weakly active and inactive compounds.

Natural Product Chemistry and Dereplication Studies

Given its unique 6α-hydroxy-A'-neogammacer-22(29)-en-30-oic acid skeleton [1] and its origin from Iris missouriensis, missourin is a valuable authentic standard for dereplication in natural product discovery programs targeting Iris and related Iridaceae species. Its specific retention time, mass spectral fragmentation pattern, and NMR spectroscopic signatures enable confident identification of this compound in complex plant extracts, preventing the rediscovery of known entities. Furthermore, its presence can serve as a chemotaxonomic marker for certain Iris species.

Veterinary Diagnostic Toxicology and Plant Poisoning Research

Missourin is a confirmed toxic principle in Iris species, responsible for clinical signs of poisoning in dogs and cats [4][5]. Analytical toxicology laboratories developing LC-MS/MS methods for the detection of Iris toxins in biological specimens (e.g., gastric contents, serum) require authentic missourin as a reference standard for method validation, calibration curve construction, and quality control. Its use in this context ensures accurate identification and quantification of exposure in cases of suspected plant poisoning, directly supporting veterinary diagnostics and research into the toxicological mechanisms of pentacyclic terpenoids.

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